N-(propan-2-yl)oxolan-3-aminehydrochloride
Description
N-(propan-2-yl)oxolan-3-amine hydrochloride is a secondary amine hydrochloride derivative featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with an isopropylamine group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
N-propan-2-yloxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)8-7-3-4-9-5-7;/h6-8H,3-5H2,1-2H3;1H |
InChI Key |
YPQVTJZHNPUHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCOC1.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Oxolan-3-one Precursors
One common approach involves starting from oxolan-3-one (3-oxotetrahydrofuran) derivatives. The ketone at the 3-position is subjected to reductive amination with isopropylamine under reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation) to install the N-(propan-2-yl)amine substituent.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Oxolan-3-one + isopropylamine, NaBH3CN, pH 6 | 70-85 | Mild reductive amination, regioselective |
| 2 | Conversion to HCl salt with HCl in ether | Quantitative | Stabilizes amine as hydrochloride salt |
This method provides good regioselectivity and moderate to high yields, with the advantage of straightforward purification of the hydrochloride salt.
Mitsunobu Reaction Followed by Azide Displacement and Reduction
A multistep synthetic route reported in related oxolane amine derivatives involves:
- Mitsunobu reaction to introduce a nucleophile on the oxolane ring.
- Conversion of hydroxyl groups to good leaving groups (e.g., tosylates).
- Nucleophilic substitution with azide ion to introduce an azide intermediate.
- Reduction of azide to the primary amine.
- Alkylation or reductive amination to install the isopropyl group.
- Formation of the hydrochloride salt.
This sequence is exemplified in the synthesis of related compounds where the azide intermediate is key for introducing the amine functionality with high stereochemical control.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| A | Hydroxyl to tosylate (TsCl, Et3N, DMAP) | 90-95 | Activation for nucleophilic substitution |
| B | NaN3 substitution in DMF at 70°C | 75-80 | Azide intermediate formation |
| C | Reduction of azide (PPh3/H2O or hydrogenation) | 85-90 | Converts azide to amine |
| D | Reductive amination with isopropyl aldehyde | 70-80 | Introduces N-(propan-2-yl) group |
| E | HCl salt formation | Quantitative | Stabilizes the amine |
This method is advantageous for introducing chiral centers and allows for structural diversification.
Direct Alkylation of Oxolan-3-amine
An alternative approach involves direct alkylation of oxolan-3-amine with isopropyl halides (e.g., isopropyl bromide) under basic conditions, followed by acidification to form the hydrochloride salt.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Oxolan-3-amine + isopropyl bromide, base (K2CO3) | 60-75 | Direct N-alkylation, possible side reactions |
| 2 | Acidification with HCl in ether | Quantitative | Salt formation and purification |
This method is simpler but may suffer from lower selectivity and potential overalkylation.
Analytical Characterization and Purity
The synthesized N-(propan-2-yl)oxolan-3-amine hydrochloride is typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical shifts corresponding to the oxolane ring protons, isopropyl substituent methyl groups, and amine protons.
- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks consistent with the hydrochloride salt.
- Infrared Spectroscopy (IR): Characteristic N-H stretching and C-O-C ether signals.
- Melting Point and Elemental Analysis: To confirm purity and composition.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Reductive Amination | Ketone + isopropylamine + reductant | High regioselectivity, straightforward | Requires ketone precursor | 70-85 |
| Mitsunobu + Azide + Reduction | Mitsunobu reaction, tosylation, azide substitution, reduction | High stereochemical control, versatile | Multi-step, longer synthesis | 65-80 (overall) |
| Direct Alkylation | Oxolan-3-amine + isopropyl halide | Simpler, fewer steps | Lower selectivity, side products | 60-75 |
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)oxolan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of N-(propan-2-yl)oxolan-3-one.
Reduction: Formation of N-(propan-2-yl)oxolan-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(propan-2-yl)oxolan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)oxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Properties of N-(propan-2-yl)oxolan-3-amine Hydrochloride and Analogues
Structural and Functional Differences
Oxolane vs. Pyridine Backbone :
The oxolane ring in N-(propan-2-yl)oxolan-3-amine hydrochloride provides conformational rigidity, which may enhance binding specificity in drug-receptor interactions compared to the planar pyridine ring in 6-chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. The latter’s nitro and chloro groups increase electrophilicity, making it reactive in nucleophilic substitution reactions .- The benzyl-methyl group in 2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine hydrochloride introduces aromaticity, likely targeting CNS receptors due to structural resemblance to psychoactive amines .
Hydrochloride Salt Utility : Hydrochloride salts (e.g., 3-chloro-N,N-dimethylpropan-1-amine hydrochloride) are preferred in pharmaceuticals for enhanced solubility and stability. The linear chain in this compound allows flexibility, contrasting with the constrained oxolane derivatives .
Biological Activity
N-(propan-2-yl)oxolan-3-amine hydrochloride, also known as 3-[(2S)-Oxolan-2-yl]propan-1-amine hydrochloride, is a compound characterized by its oxolane (tetrahydrofuran) ring structure. This unique structural feature contributes to its potential biological activities, particularly in pharmacological contexts. This article explores the biological activity of this compound, including its interactions with biomolecules, therapeutic potential, and ongoing research findings.
The molecular formula of N-(propan-2-yl)oxolan-3-amine hydrochloride is C8H17ClNO2, with a molecular weight of 195.69 g/mol. Its structure allows for various chemical reactions and interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C8H17ClNO2 |
| Molecular Weight | 195.69 g/mol |
| Structural Features | Oxolane ring |
| Potential Applications | Pharmacological contexts |
Biological Activity
Research indicates that N-(propan-2-yl)oxolan-3-amine hydrochloride may exhibit significant biological activity through its ability to interact with various biomolecular targets, including enzymes and receptors. These interactions can modulate their activity, suggesting potential therapeutic applications.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to act as a ligand, binding to specific receptors or enzymes. This binding can influence cellular processes and signaling pathways, which is crucial for understanding its pharmacodynamics.
Case Studies and Research Findings
- Pharmacological Studies : Investigations into the pharmacological properties of N-(propan-2-yl)oxolan-3-amine hydrochloride have shown promising results in modulating enzyme activity and receptor interactions. For instance, studies suggest that it may enhance the activity of certain neurotransmitter receptors, potentially impacting mood and cognitive functions.
- Therapeutic Applications : The compound has been studied as a precursor in drug synthesis, particularly in developing new therapeutic agents targeting neurological disorders. Ongoing research aims to clarify its role in enhancing drug efficacy and reducing side effects.
- Cellular Interactions : Experimental data indicate that N-(propan-2-yl)oxolan-3-amine hydrochloride can influence cellular processes such as apoptosis and proliferation in various cell lines. These findings highlight its potential as a therapeutic agent in cancer treatment.
Comparative Analysis with Similar Compounds
To understand the uniqueness of N-(propan-2-yl)oxolan-3-amine hydrochloride, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxy-3-(oxolan-2-yl)propan-1-amine | Methoxy group and oxolane ring | Different reactivity profile |
| 1-(2S)-Pyrrolidin-2-ylpropan-1-one | Pyrrolidine ring | Varying effects on neurotransmitter systems |
| 2-Methyl-2-(oxolan-2-yl)propan-1-amine | Methyl substitution | Altered steric hindrance |
The distinct stereochemistry and oxolane structure of N-(propan-2-yl)oxolan-3-amine hydrochloride may confer unique biological activities compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(propan-2-yl)oxolan-3-amine hydrochloride, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves three steps: (1) formation of the oxolan-3-amine scaffold via cyclization of a diol precursor, (2) introduction of the isopropyl group via nucleophilic substitution or reductive amination, and (3) salt formation with hydrochloric acid. Key factors include:
- Reaction Conditions : Temperature control during cyclization (e.g., 80–100°C) to minimize side reactions.
- Purification : Use of recrystallization (ethanol/water mixtures) or preparative HPLC to achieve >95% purity.
- Yield Optimization : Stoichiometric ratios of reagents (e.g., 1.2:1 amine to oxolane intermediate) to drive reaction completion .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : ¹H/¹³C NMR to confirm the oxolan ring and isopropylamine moieties. For example, the oxolan ring protons appear as distinct multiplets at δ 3.5–4.0 ppm.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₈H₁₈ClNO; [M+H]+ = 180.10).
- Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) to resolve stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Medicinal Chemistry : As a chiral building block for designing receptor ligands (e.g., dopamine analogs). Bioactivity screening should include enzyme inhibition assays (e.g., kinase or GPCR targets).
- Materials Science : Use in polymer crosslinking due to the amine group’s reactivity. Thermal stability (up to 200°C) should be confirmed via TGA .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hours) with HPLC monitoring. The hydrochloride salt is stable in acidic conditions but may degrade in basic media via amine deprotonation.
- Thermal Analysis : TGA/DSC to identify decomposition points (~200–250°C) and hygroscopicity risks .
Q. What computational approaches can predict its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., serotonin transporters). Key interactions include hydrogen bonding with the oxolan oxygen and hydrophobic contacts with the isopropyl group.
- MD Simulations : GROMACS for 100-ns simulations to assess stability in lipid bilayers or aqueous environments .
Q. How can contradictory data on its solubility and crystallinity be resolved?
- Methodological Answer :
- Solubility Profiling : Compare polar (water, DMSO) vs. non-polar solvents (hexane) via shake-flask method. Conflicting reports may arise from polymorphic forms; use PXRD to identify crystalline vs. amorphous phases.
- Replicate Studies : Ensure consistent salt formation (stoichiometric HCl addition) and drying protocols .
Q. What strategies improve enantiomeric purity for chiral applications?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with heptane/isopropanol mobile phases.
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived ligands) during amine functionalization .
Q. How does the compound’s reactivity compare to structurally similar amines?
- Methodological Answer :
- Comparative Table :
| Compound | Reactivity with Acetyl Chloride | Melting Point (°C) |
|---|---|---|
| N-(propan-2-yl)oxolan-3-amine HCl | Fast acylation (30 min, 25°C) | 180–182 |
| N-Phenyloxolan-3-amine HCl | Slow acylation (2 hr, 25°C) | 165–168 |
| 3-(Difluoromethyl)oxolan-3-amine HCl | Moderate (1 hr, 25°C) | 190–195 |
- Mechanistic Insight : The isopropyl group’s steric hindrance slows nucleophilic attack compared to phenyl derivatives .
Research Gaps and Future Directions
- Biological Profiling : Lack of in vivo toxicity data necessitates acute toxicity studies (rodent models) and ADMET profiling.
- Advanced Crystallography : Time-resolved X-ray studies to monitor salt formation dynamics.
- Scalability : Develop continuous-flow synthesis protocols to enhance reproducibility for large-scale applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
